molecular formula C9H7Cl2NO B045652 3,4-Dichlorophenethyl isocyanate CAS No. 115706-18-8

3,4-Dichlorophenethyl isocyanate

Cat. No. B045652
M. Wt: 216.06 g/mol
InChI Key: NWTVTCGHLQMSOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dichlorophenethyl isocyanate and its derivatives often involves complex reactions, including cyclization and derivatization processes. For instance, derivatives like 3-(2,4-dichlorophenyl)-4-dydroxy-5-cyclohexanyl-△3-dihydrofuran-2-one have been synthesized via the cyclization of specific precursors, showcasing the intricate pathways involved in producing compounds with dichlorophenyl and isocyanate groups (Zhao et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds related to 3,4-Dichlorophenethyl isocyanate, such as derivatives and isomers, has been extensively studied using techniques like X-ray diffraction and density functional theory (DFT). These studies reveal the conformational dynamics and geometrical parameters critical for understanding the compound's reactivity and interactions (M. Julie et al., 2021).

Chemical Reactions and Properties

3,4-Dichlorophenethyl isocyanate undergoes various chemical reactions, highlighting its reactivity and utility in synthesizing complex molecules. The synthesis process often involves the use of triphosgene for isocyanate formation, indicating the compound's versatility in chemical transformations (Li Yan-wei, 2005).

Physical Properties Analysis

The physical properties of 3,4-Dichlorophenethyl isocyanate derivatives, such as crystal structure and phase behavior, are crucial for their application in material science. Detailed analyses using single-crystal X-ray diffraction provide insights into the compound's structural characteristics and stability under various conditions (Zhao et al., 2009).

Chemical Properties Analysis

The chemical properties of 3,4-Dichlorophenethyl isocyanate, including reactivity patterns and interaction mechanisms, are essential for its application in synthesis and material development. Studies on the compound's reactivity with different reagents and under various conditions help in tailoring its use for specific purposes (Li Yan-wei, 2005).

Scientific Research Applications

Cutaneous Sensitization and Health Effects

Isocyanates, including compounds similar to 3,4-Dichlorophenethyl isocyanate, are extensively used in industries such as polyurethane production. These compounds can cause pulmonary and dermal sensitization. For instance, an experimental study on guinea pigs assessed the dermal hypersensitivity to various polyisocyanate prepolymers, revealing that substances like dicyclohexylmethane 4,4′-diisocyanate (HMDI) and toluylene 2,4-diisocyanate (TDI) induced dermal sensitization. This suggests that occupational exposure to isocyanates, even in prepolymer forms, could have significant health implications, including respiratory diseases and dermatitis due to accidental contact during spills or splashes (Zissu, Binet, & Limasset, 1998).

Immunologic Activity and Sensitization Potency

Monofunctional isocyanates like phenyl isocyanate, which shares a structural component with 3,4-Dichlorophenethyl isocyanate, demonstrate significant immunologic activity. A study found that phenyl isocyanate, even as a trace constituent in commercial products, can act as a potent contact sensitizer in mice, indicating its high sensitization potential compared to other isocyanates tested. This highlights the potential for even trace amounts of certain isocyanates to induce strong immunological responses, contributing to the sensitization process (Karol & Kramarik, 1996).

Pulmonary and Sensory Irritation

Exposure to isocyanates like diphenylmethane-4,4'-diisocyanate (MDI) and dicyclohexylmethane-4,4'-diisocyanate (SMDI) can cause pulmonary irritation without significant sensory irritation. Research involving mice exposed to aerosol concentrations of these isocyanates showed that they primarily act as pulmonary irritants. This information is critical for understanding the occupational hazards associated with isocyanate exposure and the need for protective measures to limit inhalation risks (Weyel & Schaffer, 1985).

Cytokine Profiles and Respiratory Sensitization

Investigating cytokine mRNA profiles following dermal exposure to isocyanates offers insights into their potential to induce respiratory sensitization. A study explored the cytokine responses to various isocyanates, revealing that exposure led to cytokine induction characteristic of a Th2 response, associated with allergic reactions. This research aids in understanding the mechanisms underlying isocyanate-induced respiratory sensitization and the potential health risks posed by exposure to these chemicals (Plitnick et al., 2005).

Safety And Hazards

3,4-Dichlorophenethyl isocyanate is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,2-dichloro-4-(2-isocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTVTCGHLQMSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN=C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392495
Record name 3,4-Dichlorophenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorophenethyl isocyanate

CAS RN

115706-18-8
Record name 3,4-Dichlorophenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-4-(2-isocyanatoethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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